molecular formula C24H32 B037939 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl CAS No. 122957-72-6

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Cat. No.: B037939
CAS No.: 122957-72-6
M. Wt: 320.5 g/mol
InChI Key: CJEBPJFYRIZZDW-UHFFFAOYSA-N
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Description

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a propyl group and a trans-4-propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative. This reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

    Introduction of Propyl Groups: The propyl groups can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.

    Attachment of the trans-4-Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be attached through a Grignard reaction, where a cyclohexylmagnesium bromide reagent reacts with the biphenyl derivative.

Industrial Production Methods

Industrial production of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated cyclohexyl rings.

    Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:

    Liquid Crystal Technology: The compound is used in the development of liquid crystal displays (LCDs) due to its ability to form stable liquid crystalline phases.

    Materials Science: It is studied for its potential use in organic semiconductors and photovoltaic devices.

    Biological Research: The compound is investigated for its interactions with biological membranes and potential use in drug delivery systems.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as liquid crystal phases and biological membranes. The compound’s unique structure allows it to align with liquid crystal molecules, enhancing the stability and performance of liquid crystal displays. In biological systems, it can interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Propyl-4’-(trans-4-propylcyclohexyl)benzonitrile: Similar in structure but contains a nitrile group instead of a biphenyl core.

    4-Propyl-4’-(trans-4-propylcyclohexyl)cyclohexanone: Contains a cyclohexanone group instead of a biphenyl core.

Uniqueness

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, making it suitable for applications in liquid crystal technology and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEBPJFYRIZZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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